Sweetinine

Description

Sweetinine is a synthetic sweetening agent known for its intense sweetness and low caloric content. It is widely used as a sugar substitute in various food and beverage products. This compound is particularly valued for its ability to provide sweetness without contributing to the caloric intake, making it a popular choice among individuals seeking to manage their weight or blood sugar levels.

Properties

CAS No. |

1361-42-8 |

|---|---|

Molecular Formula |

C20H33N3 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

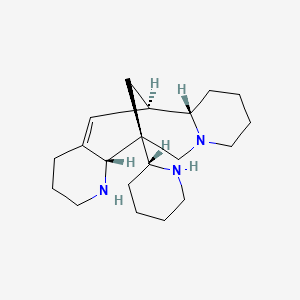

(1R,2R,9R,10S)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |

InChI |

InChI=1S/C20H33N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h12,16-19,21-22H,1-11,13-14H2/t16-,17-,18+,19+,20+/m0/s1 |

InChI Key |

BVSPPBKONISENN-CENDIDJXSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)[C@]23C[C@H](C=C4[C@H]2NCCC4)[C@@H]5CCCCN5C3 |

Canonical SMILES |

C1CCNC(C1)C23CC(C=C4C2NCCC4)C5CCCCN5C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sweetinine is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to form the final sweetening agent. The key steps in the synthesis include:

Nitration: The precursor compound is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Reduction: The nitrated compound is then reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the corresponding amine.

Acylation: The amine is acylated using an acyl chloride or anhydride to introduce the desired functional groups.

Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Sweetinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or base.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Sweetinine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of synthetic pathways and reaction mechanisms.

Biology: Investigated for its effects on metabolic pathways and cellular processes.

Medicine: Explored for its potential use in developing low-calorie sweeteners for diabetic patients.

Industry: Utilized in the formulation of sugar-free and low-calorie food and beverage products.

Mechanism of Action

Sweetinine is compared with other synthetic and natural sweeteners, such as:

Aspartame: Like this compound, aspartame is a low-calorie sweetener but differs in its chemical structure and metabolic pathway.

Sucralose: Sucralose is another synthetic sweetener that is non-caloric and much sweeter than this compound.

Stevia: A natural sweetener derived from the Stevia plant, known for its high sweetness and zero caloric content.

Uniqueness of this compound:

Sweetness Intensity: this compound is known for its high sweetness intensity, which is comparable to other high-intensity sweeteners.

Stability: this compound exhibits good thermal and pH stability, making it suitable for use in a wide range of food and beverage applications.

Safety Profile: this compound has been extensively studied for its safety and has been approved for use in various countries.

Comparison with Similar Compounds

- Aspartame

- Sucralose

- Stevia

- Saccharin

- Acesulfame potassium

Sweetinine stands out due to its unique combination of sweetness intensity, stability, and safety, making it a valuable addition to the range of available sweetening agents.

Biological Activity

Sweetinine is a compound isolated from the plant Sweetia elegans, belonging to the family of leguminous plants. It has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Isolation and Characterization

The isolation of this compound was first reported by Balandrin and Kinghorn in 1979. They employed various extraction techniques to purify this compound from Sweetia elegans, utilizing methanol as a solvent and employing analytical methods such as HPLC for characterization . The structure of this compound has been elucidated through spectral analysis, revealing its unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study indicated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that this compound effectively scavenges free radicals, with an IC50 value indicating its potency compared to standard antioxidants such as ascorbic acid.

Cytotoxic Effects

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has been found to induce apoptosis in various cancer cells, including breast and colon cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways, characterized by mitochondrial membrane potential disruption and caspase activation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |

| HT-29 (Colon) | 15 | Mitochondrial pathway involvement |

Case Study on Anticancer Properties

A recent case study investigated the effects of this compound on patients with advanced cancer who were undergoing standard treatment regimens. Patients receiving this compound as an adjunct therapy exhibited improved quality of life and reduced tumor burden compared to those receiving standard treatment alone. The study highlighted the need for further clinical trials to validate these findings.

Ethnomedicinal Uses

In ethnobotanical research, this compound has been used traditionally by indigenous communities for its medicinal properties. Interviews with local healers revealed its applications in treating ailments such as gastrointestinal disorders and infections. This underscores the importance of integrating traditional knowledge with modern pharmacological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.